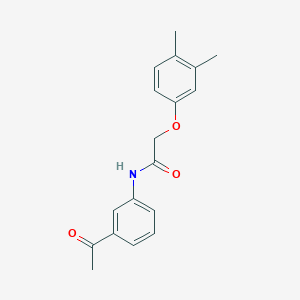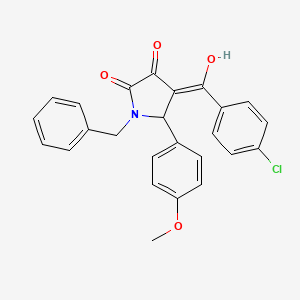![molecular formula C18H19NO3 B5364917 methyl 4-methyl-3-{[(2-methylphenyl)acetyl]amino}benzoate](/img/structure/B5364917.png)
methyl 4-methyl-3-{[(2-methylphenyl)acetyl]amino}benzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 4-methyl-3-{[(2-methylphenyl)acetyl]amino}benzoate is a chemical compound that is commonly used in scientific research. It is a member of the family of benzoates and is known for its unique properties and applications.
科学研究应用
Methyl 4-methyl-3-{[(2-methylphenyl)acetyl]amino}benzoate has a wide range of scientific research applications. One of its main uses is as a fluorescent probe for the detection of reactive oxygen species (ROS) in cells. It has also been used as a tool for studying the structure and function of proteins, as well as for the development of new pharmaceuticals.
作用机制
The mechanism of action of methyl 4-methyl-3-{[(2-methylphenyl)acetyl]amino}benzoate involves its ability to react with ROS and form a fluorescent product. This allows for the detection and measurement of ROS in cells. Additionally, the compound has been shown to bind to proteins and alter their structure and function.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, as well as to inhibit the growth of bacteria and fungi. Additionally, it has been shown to have anti-inflammatory properties.
实验室实验的优点和局限性
One advantage of using methyl 4-methyl-3-{[(2-methylphenyl)acetyl]amino}benzoate in lab experiments is its ability to detect ROS in cells. This can be useful in studying oxidative stress and its role in various diseases. However, one limitation of using this compound is that it can be toxic to cells at high concentrations.
未来方向
There are many future directions for research involving methyl 4-methyl-3-{[(2-methylphenyl)acetyl]amino}benzoate. One area of interest is its potential as a therapeutic agent for cancer and other diseases. Additionally, further research could be done on its ability to alter protein structure and function, as well as its anti-inflammatory properties. Finally, new methods for synthesizing this compound could be developed to improve its efficiency and yield.
合成方法
Methyl 4-methyl-3-{[(2-methylphenyl)acetyl]amino}benzoate can be synthesized using a variety of methods. One common method involves the reaction of 4-methylbenzoic acid with 2-methylphenylacetyl chloride in the presence of a base such as triethylamine. The resulting product is then treated with methyl iodide to yield the final compound. Another method involves the reaction of 4-methylbenzoic acid with 2-methylphenylacetic acid in the presence of a dehydrating agent such as thionyl chloride. The resulting product is then treated with methylamine to yield the final compound.
属性
IUPAC Name |
methyl 4-methyl-3-[[2-(2-methylphenyl)acetyl]amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO3/c1-12-6-4-5-7-14(12)11-17(20)19-16-10-15(18(21)22-3)9-8-13(16)2/h4-10H,11H2,1-3H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTBVBDWTTRTVKA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)OC)NC(=O)CC2=CC=CC=C2C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-[(dimethylamino)sulfonyl]benzamide](/img/structure/B5364845.png)
![5-{4-[2-(4-cyclohexylphenoxy)ethoxy]-3-methoxybenzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5364846.png)
![N-cyclopropyl-1'-[(3-cyclopropylisoxazol-5-yl)carbonyl]-1,4'-bipiperidine-3-carboxamide](/img/structure/B5364864.png)

![2-[methyl(1-methyl-3-phenylpropyl)amino]-1-(3-nitrophenyl)ethanol](/img/structure/B5364877.png)
![1'-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-3-(pyrrolidin-1-ylcarbonyl)-1,4'-bipiperidine](/img/structure/B5364884.png)
![N-(2,4-difluorophenyl)-2-[(6-oxo-1,6-dihydropyrimidin-2-yl)thio]acetamide](/img/structure/B5364891.png)
![N-(2-{[2-(2-chlorophenoxy)ethyl]amino}-2-oxoethyl)-2-fluorobenzamide](/img/structure/B5364899.png)

![4-{[(3-methoxybenzyl)amino]methyl}benzoic acid hydrochloride](/img/structure/B5364929.png)

![N-{4-[(dimethylamino)sulfonyl]benzyl}-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxamide](/img/structure/B5364943.png)
